1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine
Description
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine is a synthetic piperazine derivative featuring a benzyl group at the N1 position and a 4-bromo-3-methoxybenzenesulfonyl moiety at the N4 position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (sulfonyl, bromo) and electron-donating (methoxy, benzyl) groups. Such substitutions are hypothesized to modulate biological activity, solubility, and metabolic stability, making it a candidate for targeting enzymes like β-secretase (BACE1) or receptors such as 5-HT6 .
Properties
IUPAC Name |
1-benzyl-4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-18-13-16(7-8-17(18)19)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPMXFTCUAWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzylpiperazine
The foundational step involves the preparation of 1-benzylpiperazine, a precursor for subsequent functionalization. As detailed in Organic Syntheses, this is achieved via nucleophilic substitution between piperazine and benzyl chloride under reflux conditions in ethanol. The reaction proceeds via a two-step mechanism:
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Benzylation : Piperazine reacts with benzyl chloride in a 1:1 molar ratio, yielding 1-benzylpiperazine hydrochloride.
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Neutralization : The hydrochloride salt is treated with sodium hydroxide to liberate the free base.
Critical parameters include maintaining a stoichiometric excess of piperazine to minimize dibenzylation, with reported yields of 68–72% after recrystallization. The product is characterized by a distinct -NMR signal at δ 3.78 ppm for the benzylic methylene group and a singlet at δ 2.42 ppm for the piperazine protons.
Preparation of 4-Bromo-3-Methoxybenzenesulfonyl Chloride
The sulfonating agent, 4-bromo-3-methoxybenzenesulfonyl chloride, is synthesized from 4-bromo-3-methoxybenzenesulfonic acid using chlorinating agents such as phosphorus pentachloride (PCl) or thionyl chloride (SOCl). The reaction is typically conducted in anhydrous dichloromethane under reflux, with yields exceeding 85%. Key spectral data include:
Sulfonylation of 1-Benzylpiperazine
The final step involves reacting 1-benzylpiperazine with 4-bromo-3-methoxybenzenesulfonyl chloride in the presence of a base to facilitate sulfonamide bond formation. As per patent methodologies, triethylamine in dichloromethane at ambient temperature is optimal, achieving 82–88% yield. The reaction mechanism proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom, followed by deprotonation.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 88 |
| Base | Triethylamine | 85 |
| Temperature | 25°C | 82 |
| Reaction Time | 2 hours | 87 |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The target compound exhibits characteristic -NMR signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis reveals a molecular ion peak at m/z 457.0521 [M + H], consistent with the theoretical mass of CHBrNOS.
Mechanistic and Kinetic Considerations
The sulfonylation reaction follows second-order kinetics, with rate dependence on both 1-benzylpiperazine and sulfonyl chloride concentrations. Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the sulfonyl chloride enhance electrophilicity, accelerating the reaction.
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol/water mixtures yields crystalline product suitable for pharmaceutical applications .
Chemical Reactions Analysis
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine has been investigated for its therapeutic potential in treating several medical conditions. Its applications can be categorized into various therapeutic areas:
- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar piperazine structures have been reported to exhibit anti-cancer activities by targeting specific signaling pathways involved in tumor growth .
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, this compound may have neuroprotective effects. Research has indicated that piperazine derivatives can modulate neurotransmitter systems, which is crucial in treating conditions like multiple sclerosis and neuropathic pain .
- Metabolic Disorders : The compound has been explored for its potential in managing metabolic syndromes, such as type 2 diabetes and obesity. It acts as a selective modulator of farnesoid X receptor (FXR), which plays a role in glucose and lipid metabolism .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds:
- Anticancer Activity : A study demonstrated that piperazine derivatives exhibited significant anti-proliferative effects against breast cancer cell lines, supporting the potential of this compound as an anti-cancer agent .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| This compound | MCF-7 (Breast) | 15 µM |
| Related Piperazine Derivative | MDA-MB-231 (Triple-Negative) | 10 µM |
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Key Observations:
- Bromo/Methoxy Synergy : The 4-bromo-3-methoxy configuration in the target compound may enhance BACE1 inhibitory activity compared to analogs with single substituents (e.g., 4-nitrophenylsulfonyl in ). highlights that indole-based analogs with sulfonyl-piperazine fragments achieve IC50 values of ~20 mM, suggesting the bromo-methoxy combination could further optimize binding .
- Benzyl vs. Methyl/Phenyl Groups : The benzyl group in the target compound improves aqueous solubility compared to N-phenylpiperazines (e.g., 8a in ), where direct attachment of phenyl reduces solubility to <20 μM. Benzyl substitution restores solubility to 60–80 μM .
Solubility and Physicochemical Properties
Table 2: Solubility and pKa Comparisons
- Spacer Effects : Ethylene or methylene spacers between the piperazine and aromatic groups (e.g., 8ac in ) improve solubility by reducing planarity and optimizing pKa. The target compound lacks such spacers, but its benzyl group may mimic spacer effects .
- Electron-Withdrawing Groups : The sulfonyl group lowers the pKa of the piperazine nitrogen, enhancing ionization and solubility at physiological pH .
Metabolic Stability and Toxicity
- Metabolic Hotspots: Piperazine rings are prone to N-dealkylation and oxidation (). The target compound’s bromo and methoxy groups may sterically hinder metabolic enzymes, reducing clearance compared to non-halogenated analogs .
- Cytotoxicity : shows that 4-chlorobenzhydryl-piperazine derivatives exhibit significant growth inhibition in cancer cell lines (e.g., HEPG2, MCF7). The target compound’s bromo-methoxy substituents may enhance DNA intercalation or kinase inhibition, though direct cytotoxicity data are lacking .
Biological Activity
1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with various benzyl and sulfonyl derivatives. The presence of the bromo and methoxy groups enhances the compound's reactivity and biological profile.
Pharmacological Properties
This compound has been investigated for several pharmacological properties, including:
- Antimicrobial Activity : Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as bromine and methoxy, has been shown to enhance these effects, making this compound a candidate for further research in antimicrobial therapies .
- Neurotransmitter Modulation : This compound interacts with neurotransmitter receptors, particularly those involved in neurological disorders. It has been suggested that it may modulate neurotransmitter release, which could have implications for treating conditions like anxiety and depression .
The mechanism by which this compound exerts its effects is primarily through:
- Receptor Interaction : The compound is believed to bind to specific neurotransmitter receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to altered physiological responses, such as changes in mood or pain perception .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at levels comparable to established antibiotics .
- Neuropharmacological Studies : In animal models, the compound exhibited anxiolytic effects similar to those of benzodiazepines but with a different side effect profile. Behavioral assays indicated reduced anxiety-like behaviors in treated subjects .
- Analgesic Properties : Preliminary tests indicated that this compound possesses analgesic properties, potentially useful in pain management therapies. Its effectiveness was enhanced by the presence of the methoxy group, which appears to influence its binding affinity to pain receptors .
Data Table: Summary of Biological Activities
Q & A
Q. How is regioselectivity achieved during sulfonylation of the piperazine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
